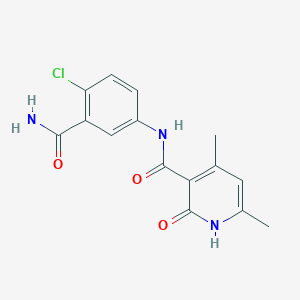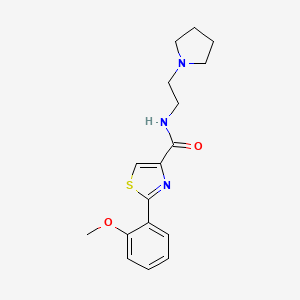![molecular formula C16H13N5O B7573861 3-[(1-Phenylpyrazol-3-yl)methoxy]-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7573861.png)
3-[(1-Phenylpyrazol-3-yl)methoxy]-[1,2,4]triazolo[4,3-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1-Phenylpyrazol-3-yl)methoxy]-[1,2,4]triazolo[4,3-a]pyridine, also known as PPTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPTP is a small molecule that belongs to the class of pyrazole derivatives, and it has been shown to exhibit a range of biochemical and physiological effects.
Mechanism of Action
3-[(1-Phenylpyrazol-3-yl)methoxy]-[1,2,4]triazolo[4,3-a]pyridine exerts its biological effects by binding to the GABA-A receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. 3-[(1-Phenylpyrazol-3-yl)methoxy]-[1,2,4]triazolo[4,3-a]pyridine binds to a specific site on the GABA-A receptor, which leads to the opening of the ion channel and the influx of chloride ions into the cell. This results in the hyperpolarization of the cell membrane and the inhibition of neuronal activity.
Biochemical and Physiological Effects:
3-[(1-Phenylpyrazol-3-yl)methoxy]-[1,2,4]triazolo[4,3-a]pyridine has been shown to exhibit a range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway. 3-[(1-Phenylpyrazol-3-yl)methoxy]-[1,2,4]triazolo[4,3-a]pyridine has also been shown to inhibit the production of inflammatory cytokines such as TNF-alpha and IL-6, and to reduce the expression of COX-2 and iNOS, which are enzymes involved in the inflammatory response. Moreover, 3-[(1-Phenylpyrazol-3-yl)methoxy]-[1,2,4]triazolo[4,3-a]pyridine has been reported to have antioxidant properties and to protect against oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
3-[(1-Phenylpyrazol-3-yl)methoxy]-[1,2,4]triazolo[4,3-a]pyridine has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target site. Moreover, 3-[(1-Phenylpyrazol-3-yl)methoxy]-[1,2,4]triazolo[4,3-a]pyridine has been shown to have low toxicity and to be well-tolerated in animal models. However, 3-[(1-Phenylpyrazol-3-yl)methoxy]-[1,2,4]triazolo[4,3-a]pyridine also has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Moreover, 3-[(1-Phenylpyrazol-3-yl)methoxy]-[1,2,4]triazolo[4,3-a]pyridine has a short half-life, which can limit its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for the research on 3-[(1-Phenylpyrazol-3-yl)methoxy]-[1,2,4]triazolo[4,3-a]pyridine. One of the areas of interest is the development of 3-[(1-Phenylpyrazol-3-yl)methoxy]-[1,2,4]triazolo[4,3-a]pyridine derivatives with improved pharmacokinetic properties, such as increased solubility and longer half-life. Another area of interest is the investigation of the potential of 3-[(1-Phenylpyrazol-3-yl)methoxy]-[1,2,4]triazolo[4,3-a]pyridine as a treatment for neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Moreover, further studies are needed to elucidate the mechanism of action of 3-[(1-Phenylpyrazol-3-yl)methoxy]-[1,2,4]triazolo[4,3-a]pyridine and to identify its molecular targets.
Synthesis Methods
The synthesis of 3-[(1-Phenylpyrazol-3-yl)methoxy]-[1,2,4]triazolo[4,3-a]pyridine is a complex process that involves several steps. One of the commonly used methods for the synthesis of 3-[(1-Phenylpyrazol-3-yl)methoxy]-[1,2,4]triazolo[4,3-a]pyridine is the reaction of 1-phenyl-3-(pyridin-2-yl)-1H-pyrazole with 2-bromoethyl-triazole in the presence of a palladium catalyst. The resulting product is then treated with sodium methoxide to obtain 3-[(1-Phenylpyrazol-3-yl)methoxy]-[1,2,4]triazolo[4,3-a]pyridine. Other methods for the synthesis of 3-[(1-Phenylpyrazol-3-yl)methoxy]-[1,2,4]triazolo[4,3-a]pyridine have also been reported in the literature.
Scientific Research Applications
3-[(1-Phenylpyrazol-3-yl)methoxy]-[1,2,4]triazolo[4,3-a]pyridine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. 3-[(1-Phenylpyrazol-3-yl)methoxy]-[1,2,4]triazolo[4,3-a]pyridine has also been reported to have anti-inflammatory, antifungal, and antibacterial properties. Moreover, 3-[(1-Phenylpyrazol-3-yl)methoxy]-[1,2,4]triazolo[4,3-a]pyridine has been shown to have neuroprotective effects and has been suggested as a potential treatment for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
3-[(1-phenylpyrazol-3-yl)methoxy]-[1,2,4]triazolo[4,3-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O/c1-2-6-14(7-3-1)21-11-9-13(19-21)12-22-16-18-17-15-8-4-5-10-20(15)16/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUKKJYBHCWQAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)COC3=NN=C4N3C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-Phenylpyrazol-3-yl)methoxy]-[1,2,4]triazolo[4,3-a]pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Bromo-5-fluorophenyl)methyl]-1-cyclopropylguanidine;hydroiodide](/img/structure/B7573789.png)
![N-[[1-(4-chlorophenyl)cyclopropyl]methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7573791.png)
![1-methyl-5-[(1-phenyltriazol-4-yl)methyl]-2-propan-2-yl-6,7-dihydro-4H-imidazo[4,5-c]pyridine](/img/structure/B7573798.png)
![(7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl)methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate](/img/structure/B7573810.png)

![2-Methyl-1-[[4-(pyridin-4-ylmethoxy)phenyl]methylamino]butan-2-ol](/img/structure/B7573820.png)

![5,6-Dimethyl-3-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]pyridazine-4-carbonitrile](/img/structure/B7573826.png)
![2-(2-Chlorophenyl)-4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl]morpholine](/img/structure/B7573834.png)

![N,N-diethyl-1-[3-(4-fluorophenyl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B7573860.png)
![3-(2,3-dimethylphenoxy)-N-[2-(methanesulfonamido)ethyl]-N-methylpropanamide](/img/structure/B7573864.png)
![1-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7573869.png)
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[2-(hydroxymethyl)-1,3-dihydroinden-2-yl]amino]ethanone](/img/structure/B7573877.png)